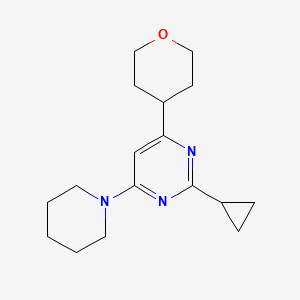![molecular formula C12H18N2O3S B15113671 4-{[1-(2-Methylpropanesulfonyl)azetidin-3-yl]oxy}pyridine](/img/structure/B15113671.png)
4-{[1-(2-Methylpropanesulfonyl)azetidin-3-yl]oxy}pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[1-(2-Methylpropanesulfonyl)azetidin-3-yl]oxy}pyridine is a synthetic organic compound that features a pyridine ring substituted with an azetidine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(2-Methylpropanesulfonyl)azetidin-3-yl]oxy}pyridine typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino halide.
Sulfonylation: The azetidine ring is then sulfonylated using 2-methylpropanesulfonyl chloride in the presence of a base, such as triethylamine, to form the sulfonylated azetidine intermediate.
Coupling with Pyridine: The final step involves the coupling of the sulfonylated azetidine intermediate with a pyridine derivative, typically through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-{[1-(2-Methylpropanesulfonyl)azetidin-3-yl]oxy}pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the azetidine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of reduced azetidine derivatives.
Substitution: Formation of substituted pyridine or azetidine derivatives.
Wissenschaftliche Forschungsanwendungen
4-{[1-(2-Methylpropanesulfonyl)azetidin-3-yl]oxy}pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials with specific functional properties.
Wirkmechanismus
The mechanism of action of 4-{[1-(2-Methylpropanesulfonyl)azetidin-3-yl]oxy}pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the nature of the target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-{[1-(2-Methylpropanesulfonyl)azetidin-3-yl]oxy}pyridine
- 4-{[1-(2-Methylpropanesulfonyl)azetidin-3-yl]oxy}benzene
- 4-{[1-(2-Methylpropanesulfonyl)azetidin-3-yl]oxy}thiophene
Uniqueness
This compound is unique due to its specific structural features, such as the combination of a pyridine ring with a sulfonylated azetidine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C12H18N2O3S |
|---|---|
Molekulargewicht |
270.35 g/mol |
IUPAC-Name |
4-[1-(2-methylpropylsulfonyl)azetidin-3-yl]oxypyridine |
InChI |
InChI=1S/C12H18N2O3S/c1-10(2)9-18(15,16)14-7-12(8-14)17-11-3-5-13-6-4-11/h3-6,10,12H,7-9H2,1-2H3 |
InChI-Schlüssel |
NCFDSJGDQLPWLD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CS(=O)(=O)N1CC(C1)OC2=CC=NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Ethyl-2-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)pyrimidine](/img/structure/B15113592.png)

![5-[4-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B15113595.png)
![2-[5-(3-Fluoropyridine-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine](/img/structure/B15113596.png)
![1-(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B15113604.png)
![5-Fluoro-4-methyl-6-[4-(pyrazine-2-carbonyl)piperazin-1-yl]pyrimidine](/img/structure/B15113610.png)
![4-[(4-Bromophenyl)methyl]-2-(piperidine-1-carbonyl)morpholine](/img/structure/B15113615.png)
![4-Cyclopropyl-6-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]pyrimidine](/img/structure/B15113623.png)
![N-[1-(6-cyclopropylpyrimidin-4-yl)pyrrolidin-3-yl]-N-methylacetamide](/img/structure/B15113629.png)
![5-bromo-3-fluoro-N-[(oxolan-3-yl)methyl]pyridin-2-amine](/img/structure/B15113637.png)
![4-[1-(6-Methoxypyrimidin-4-yl)piperidine-3-carbonyl]morpholine](/img/structure/B15113649.png)
![2-[3a-(hydroxymethyl)-octahydro-1H-isoindol-2-yl]pyridine-3-carbonitrile](/img/structure/B15113655.png)
![4-[2-(Pyrrolidine-1-carbonyl)morpholin-4-yl]pyridine-2-carboxamide](/img/structure/B15113663.png)
![6-{4-[4-Methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}pyridine-2-carbonitrile](/img/structure/B15113679.png)
